molecular formula C16H13ClN2O2 B12515787 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite CAS No. 676998-39-3

3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite

Cat. No.: B12515787
CAS No.: 676998-39-3
M. Wt: 300.74 g/mol
InChI Key: XGTRLEOCKGIUSS-UHFFFAOYSA-M
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Description

Research Compound: 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite is a synthetic quinolinium salt offered for investigational use in chemical and pharmaceutical research . Quinolinium derivatives represent a significant area of exploration in medicinal chemistry. These compounds are frequently investigated for their potential as scaffolds in developing novel therapeutic agents. Patent literature indicates that structurally related quinolinium salts are studied for their biological activities, which may inform future research directions for this compound class . The structure of this particular compound, featuring a 4-chlorophenyl substituent and a nitrite counterion, suggests it may be of interest in studies focusing on structure-activity relationships (SAR), molecular docking, and enzyme inhibition. This product is provided as a high-purity material to ensure experimental consistency and reliability. It is intended for use in controlled laboratory environments by qualified researchers. Intended Use and Handling This product is labeled "For Research Use Only." It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a thorough risk assessment and adhere to all applicable laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), before handling this chemical. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Properties

CAS No.

676998-39-3

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methylquinolin-1-ium;nitrite

InChI

InChI=1S/C16H13ClN.HNO2/c1-18-11-14(12-6-8-15(17)9-7-12)10-13-4-2-3-5-16(13)18;2-1-3/h2-11H,1H3;(H,2,3)/q+1;/p-1

InChI Key

XGTRLEOCKGIUSS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)C3=CC=C(C=C3)Cl.N(=O)[O-]

Origin of Product

United States

Preparation Methods

Skraup Synthesis

Aniline reacts with glycerol, sulfuric acid, and a dehydrogenation agent (e.g., nitrobenzene) under thermal conditions to form quinoline. This method is scalable but may require optimization for regioselectivity.

Reagents/Conditions Yield Notes
Aniline, glycerol, H₂SO₄, C₆H₅NO₂, Δ ~50–70% Quinoline yield varies with reaction time and temperature.

Combes Quinoline Synthesis

Arylamines condense with β-diketones under acidic conditions to form substituted quinolines. This method offers better regioselectivity for functionalized derivatives.

Reagents/Conditions Yield Notes
Arylamine, β-diketone, H₂SO₄, reflux ~60–80% Substituted quinolines form via cyclodehydration.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced via electrophilic aromatic substitution (EAS) or coupling reactions .

Direct Chlorination

Quinoline undergoes chlorination at the C3 position using chlorinating agents like POCl₃ or Cl₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Reagents/Conditions Yield Notes
Quinoline, POCl₃, AlCl₃, 80–100°C ~50–60% C3-chlorinated quinoline forms.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 3-bromoquinoline and 4-chlorophenylboronic acid enables direct introduction of the aryl group.

Reagents/Conditions Yield Notes
3-Bromoquinoline, Pd(PPh₃)₄, 4-ClC₆H₄B(OH)₂, Na₂CO₃, DME/H₂O, 80°C ~70–85% Regioselectivity at C3 position achieved.

Methylation to Form the Quaternary Ammonium Salt

Quaternization of the quinoline nitrogen is achieved via alkylation with methylating agents.

Methylation with Methyl Iodide

3-Chloro-4-phenylquinoline reacts with methyl iodide in a polar aprotic solvent (e.g., DMF) under reflux to form the quaternary ammonium iodide intermediate.

Reagents/Conditions Yield Notes
3-Chloro-4-(4-chlorophenyl)quinoline, CH₃I, DMF, 60–80°C ~80–90% Quaternization proceeds via SN2 mechanism.

Counterion Exchange

The iodide intermediate undergoes anion exchange with silver nitrite (AgNO₂) to yield the nitrite salt.

Reagents/Conditions Yield Notes
Quaternary iodide, AgNO₂, H₂O/acetone, 0–5°C ~70–80% Silver iodide precipitates; nitrite salt crystallizes.

Alternative Synthetic Routes

Multicomponent Reactions

tert-Butyl nitrite acts as a N1 synthon in a three-component reaction involving quinolines, isoquinolines, and styrenes. This method enables simultaneous C–N bond formation.

Reagents/Conditions Yield Notes
Quinoline, styrene, t-BuONO, Cu catalyst, 80°C ~60–75% Sequential C–N bond formations form fused quinolinium structures.

Cyclization Strategies

1H-2-Benzopyran-1,4-dione reacts with 4-(4-chlorophenyl)cyclohexanecarbaldehyde to form intermediates that rearrange to the target compound under acidic conditions.

Reagents/Conditions Yield Notes
1H-2-Benzopyran-1,4-dione, 4-(4-ClC₆H₄)cyclohexanecarbaldehyde, HCl, 40°C ~76% Internal rearrangement yields the quinoline derivative.

Key Challenges and Optimizations

  • Regioselectivity : Chlorination at C3 requires careful control of reaction conditions to avoid over-chlorination or side reactions.
  • Quaternization Efficiency : Polar aprotic solvents (e.g., DMF) enhance methyl iodide’s nucleophilicity, improving quaternization yields.
  • Nitrite Stability : Silver nitrite is a strong oxidant; reactions must be conducted at low temperatures to minimize decomposition.

Summary of Preparation Pathways

Step Method Yield Key Reagents/Conditions
1. Quinoline synthesis Skraup/Combes 50–80% Aniline, glycerol, H₂SO₄, C₆H₅NO₂
2. Chlorophenyl introduction Suzuki coupling 70–85% Pd(PPh₃)₄, 4-ClC₆H₄B(OH)₂, Na₂CO₃
3. Methylation Alkylation with CH₃I 80–90% DMF, 60–80°C
4. Nitrite exchange AgNO₂-mediated anion exchange 70–80% H₂O/acetone, 0–5°C

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and catalase.

    Pathways Involved: It modulates oxidative stress pathways by reducing reactive oxygen species (ROS) levels and boosting the glutathione system.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Quinoline Derivatives

Compound Substituents/Functional Groups Planarity of Quinoline Core Crystal Packing Interactions Reference
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite 4-Chlorophenyl (C3), methyl (N1), nitrite (anion) Likely planar (inferred) Anticipated hydrogen bonding (nitrite) N/A
3-Acetyl-2,4-dimethylquinolin-1-ium chloride Acetyl (C3), methyl (C2, C4), chloride (anion) Planar (r.m.s. dev. 0.039 Å) N–H⋯Cl H-bonds, π–π stacking
3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline 4-Chlorophenyl, 4-nitrophenyl Non-planar (C3 dev. 0.169 Å) C–H⋯π, π–π stacking (3.78 Å)
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-Chlorophenyl, 2-hydroxyphenyl N/A (non-quinoline) N/A (non-ionic)
  • Planarity and Substituent Effects: The quinoline core in 3-Acetyl-2,4-dimethylquinolin-1-ium chloride is nearly planar, while benzo[f]quinoline derivatives (e.g., ) exhibit deviations due to bulky substituents. The methyl and 4-chlorophenyl groups in the target compound may promote planarity, but steric effects from the nitrite anion could distort packing .
  • Crystal Interactions : Chloride-containing analogues (e.g., ) utilize N–H⋯Cl hydrogen bonds and π–π stacking. The nitrite anion in the target compound may enable stronger hydrogen bonding or redox activity, differing from chloride’s inertness .
Electronic Properties

Table 2: Electronic Parameters of Related Compounds

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) Key Electronic Features Reference
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 3.52 (calculated) 2.57 High electropositivity at C14, H27
3-Acetyl-2,4-dimethylquinolin-1-ium chloride N/A N/A Charge delocalization in quinoline core
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite (inferred) ~3.5–4.0 (estimated) ~3.0–4.0 (estimated) Enhanced polarity due to nitrite N/A
  • HOMO-LUMO Gaps : The target compound’s gap is likely comparable to 4CPHPP (~3.5 eV), but the nitrite anion may lower LUMO energy via electron-withdrawing effects, enhancing reactivity .
  • Dipole Moments : The nitrite anion’s polarity could increase the dipole moment beyond 4CPHPP’s 2.57 Debye, influencing solubility and intermolecular interactions .

Biological Activity

3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to elucidate the biological activity of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite features a quinoline backbone substituted with a chlorophenyl group and a nitrite moiety. The presence of these functional groups is believed to influence its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that certain quinolinium derivatives can inhibit the growth of drug-resistant bacterial strains such as MRSA and VRE by targeting the GTPase activity of FtsZ, a protein essential for bacterial cell division .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameActivityTested StrainsMinimum Inhibitory Concentration (MIC)
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitriteAntibacterialMRSA, VRETBD
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amineAntiproliferativeHCT-116, RKO2.56 mM

Anticancer Activity

Quinoline derivatives have shown promising results in anticancer research. For instance, compounds similar to 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite have demonstrated efficacy against various cancer cell lines. A notable study found that certain quinoline derivatives inhibited tumor growth in mice models through mechanisms involving autophagy pathways .

Case Study: Anticancer Effects
A study involving a series of quinoline derivatives reported IC50 values indicating significant antiproliferative effects against multiple cancer cell lines, suggesting that modifications in the quinoline structure can enhance anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has also been documented. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (hPBMCs) . This suggests that 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite may possess similar anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound NameInhibition TargetIC50 Value
Pyrano[3,2-c]quinoline analoguesTNF-α ProductionTBD
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitriteTBDTBD

The biological activities of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite may be attributed to its ability to interact with various cellular pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer progression.
  • Cell Cycle Arrest : Some quinoline derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

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